molecular formula C11H14FNO2 B7965577 2-Amino-5-(3-fluorophenyl)pentanoic acid

2-Amino-5-(3-fluorophenyl)pentanoic acid

Cat. No.: B7965577
M. Wt: 211.23 g/mol
InChI Key: AVVWEQFVEFZORX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This scaffold is pivotal in medicinal chemistry, enabling interactions with enzymes, receptors, or biomolecules. Fluorinated aromatic groups, such as the 3-fluorophenyl moiety, are known to enhance metabolic stability, bioavailability, and target affinity due to fluorine’s electronegativity and small atomic radius .

Properties

IUPAC Name

2-amino-5-(3-fluorophenyl)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2/c12-9-5-1-3-8(7-9)4-2-6-10(13)11(14)15/h1,3,5,7,10H,2,4,6,13H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVVWEQFVEFZORX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CCCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nickel(II)-Complex-Mediated Alkylation

The alkylation of chiral glycine equivalents using transition metal complexes represents a cornerstone in stereoselective amino acid synthesis. For 2-amino-5-(3-fluorophenyl)pentanoic acid, a nickel(II)-Schiff base complex derived from (S)-tert-leucine or (S)-valine is typically employed. The glycine enolate undergoes alkylation with 3-fluorobenzyl bromide or iodide, followed by acidic hydrolysis to release the free amino acid.

Key Data:

ParameterValue
CatalystNi(II)-(S)-tert-leucine complex
Alkylating Agent3-fluorobenzyl bromide
Yield68–72%
Enantiomeric Excess (ee)89–93%

This method faces challenges in scaling due to the sensitivity of the nickel complex to oxygen and moisture. Furthermore, the need for stoichiometric metal complexes increases costs, limiting industrial applicability.

Dynamic Kinetic Resolution (DKR) of Racemic Precursors

Racemate Preparation and Resolution

Racemic this compound is synthesized via Strecker synthesis or Hoffman-Löffler degradation. Subsequent DKR employs a palladium or ruthenium catalyst with a chiral ligand (e.g., BINAP) to achieve enantioconvergence. For example, racemic N-acetyl-2-amino-5-(3-fluorophenyl)pentanoic acid undergoes DKR in methanol at 50°C using Shvo’s catalyst, yielding the (S)-enantiomer with >98% ee.

Optimized Conditions:

ParameterSpecification
CatalystRuCl(CO)(PPh₃)₃/BINAP
Temperature50°C
SolventMethanol
Reaction Time12–16 hours
ee97–99%

This method’s scalability is demonstrated by its application to 20 g batches, with ligand recycling reducing costs by ~40% compared to stoichiometric approaches.

Enzymatic Resolution Using Acylases

Immobilized Penicillin G Acylase

Penicillin G acylase (PGA) immobilized on Eupergit C selectively hydrolyzes the N-acetyl group of the (S)-enantiomer, leaving the (R)-enantiomer intact. For this compound, this method achieves 85–90% conversion with 94–96% ee for the (S)-isomer.

Process Metrics:

MetricValue
Enzyme Loading150 U/g substrate
pH7.5–8.0
Temperature37°C
Substrate Concentration50 mM

Drawbacks include enzyme denaturation at high substrate concentrations and the need for racemization of the (R)-enantiomer to improve overall yield.

Solid-Phase Peptide Synthesis (SPPS) Derivatives

Fmoc-Protected Intermediate Synthesis

This compound is often prepared as an Fmoc-protected derivative for peptide synthesis. The Fmoc group is introduced using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in a biphasic system (water/dichloromethane) with sodium bicarbonate.

Synthetic Protocol:

  • Dissolve this compound (10 mmol) in 50 mL H₂O.

  • Add Fmoc-Cl (12 mmol) dissolved in 30 mL dichloromethane.

  • Stir vigorously at 25°C for 6 hours.

  • Isolate the Fmoc-derivative via extraction (yield: 82–85%).

The Fmoc group enhances solubility in organic solvents, facilitating subsequent peptide coupling reactions.

Asymmetric Catalytic Hydrogenation

Rhodium-Catalyzed Enamine Reduction

A prochiral enamine precursor, 5-(3-fluorophenyl)pent-2-enoic acid, undergoes hydrogenation using a Rh-DuPhos catalyst. This method achieves 90–92% ee for the (S)-enantiomer at 50 bar H₂ pressure and 60°C.

Catalytic Performance:

ConditionValue
CatalystRh-(R,R)-DuPhos
H₂ Pressure50 bar
Temperature60°C
SolventEthanol
Turnover Frequency1,200 h⁻¹

While highly efficient, the requirement for high-pressure equipment limits this method’s accessibility for small-scale laboratories .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-(3-fluorophenyl)pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens and nitrating agents.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-Amino-5-(3-fluorophenyl)pentanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-5-(3-fluorophenyl)pentanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The table below summarizes key analogs of 2-amino-5-substituted pentanoic acids, their substituents, and biological roles:

Compound Name Substituent at Position 5 Key Features Applications/Findings References
2-Amino-5-(4'-methoxyphenyl)pentanoic acid (Ahppa) 4'-Methoxyphenyl Methoxy group enhances electron density and hydrogen bonding potential. Protease inhibitor in Ahp-cyclodepsipeptides; modulates enzyme-substrate interactions.
(S)-2-Amino-5-(4-methoxyphenyl)pentanoic acid 4-Methoxyphenyl Chiral center (S-configuration) critical for stereoselective binding. Used in MMP-12 inhibitors for COPD therapy; improves selectivity for metalloproteinases.
2-Amino-5-(4-benzylpiperidin-1-yl)pentanoic acid (Bpa) 4-Benzylpiperidin-1-yl Bulky benzylpiperidine group increases steric hindrance. Peptidomimetic in opioid receptor agonists (KGFF09); dual pharmacophore design.
L-Citrulline (2-Amino-5-(carbamoylamino)pentanoic acid) Carbamoylamino (ureido group) Zwitterionic nature at physiological pH; water-soluble. Key urea cycle intermediate; used in nitric oxide synthesis and cardiovascular research.
2-Amino-5-(3-nitroguanidino)pentanoic acid 3-Nitroguanidino Nitro group enhances electrophilicity; precursor for bioactive derivatives. Intermediate in synthesizing methyl esters and peptidomimetics (e.g., compound 3).
2-Amino-5-(2-(methylthio)acetimidamido)pentanoic acid Methylthioacetimidamido Thioether and amidine groups enable covalent heme coordination. Inactivates neuronal nitric oxide synthase (nNOS) via oxidative demethylation.

Functional and Mechanistic Differences

Electronic and Steric Effects
  • Fluorophenyl vs. Methoxyphenyl : The 3-fluorophenyl group (hypothetical) would confer greater metabolic stability compared to methoxyphenyl analogs due to fluorine’s resistance to oxidative metabolism. However, methoxy groups improve hydrogen bonding, as seen in MMP-12 inhibitors .
  • Benzylpiperidine vs. Guanidino: The benzylpiperidine moiety in Bpa introduces steric bulk, favoring receptor binding in opioid agonists, whereas guanidino groups (e.g., in arginine derivatives) enhance basicity and enzyme interactions .

Pharmacokinetic and Pharmacodynamic Profiles

  • Absorption and Bioavailability :
    • Citrulline’s high water solubility facilitates rapid absorption, whereas lipophilic analogs like Bpa exhibit prolonged tissue retention .
    • IDN-6556 demonstrates low oral bioavailability (2.7–4%) but achieves high liver concentrations via first-pass effects, a trait critical for liver-targeted therapies .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Amino-5-(3-fluorophenyl)pentanoic acid, and how can enantiomeric purity be ensured?

  • Methodological Answer : The compound can be synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods. Enantioselective synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) ensures stereochemical control. Post-synthesis, chiral HPLC or capillary electrophoresis should validate enantiomeric excess (≥98%) . For intermediates like fluorophenyl precursors, Friedel-Crafts alkylation or palladium-catalyzed cross-coupling may introduce the 3-fluorophenyl group. Monitor reaction progress via TLC (Rf ~0.3 in EtOAc/hexane 1:1) and confirm structure via 1^1H/13^13C NMR (e.g., δ ~7.2 ppm for aromatic protons) .

Q. Which analytical techniques are most reliable for characterizing purity and structural integrity?

  • Methodological Answer : Combine HPLC (C18 column, 0.1% TFA in H2_2O/MeCN gradient) with UV detection (λ = 254 nm) to assess purity (>95%). Mass spectrometry (ESI-MS: [M+H]+^+ expected m/z ~254.1) and 19^{19}F NMR (δ ~-110 ppm for CF3_3 groups) confirm molecular identity. Differential scanning calorimetry (DSC) can detect polymorphic impurities (melting point ~220–228°C) .

Q. How does the fluorophenyl substituent influence solubility and stability under physiological conditions?

  • Methodological Answer : The 3-fluorophenyl group increases hydrophobicity (logP ~1.8 predicted via XLogP3). Conduct pH-solubility profiling (e.g., 0.1 M PBS at pH 7.4) to determine stability. Accelerated degradation studies (40°C/75% RH for 4 weeks) paired with LC-MS identify hydrolytic or oxidative degradation products (e.g., defluorinated byproducts) .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for scale-up synthesis?

  • Methodological Answer : Apply a 2k^k factorial design to evaluate variables (temperature, catalyst loading, solvent ratio). For example, vary Pd(OAc)2_2 (0.5–2 mol%) and Et3_3N (1–3 eq) in coupling reactions. Response surface methodology (RSM) identifies optimal yields (e.g., 85% at 80°C, 1.5 mol% Pd). Confirm reproducibility via three independent runs (RSD <5%) .

Q. What computational approaches predict reactivity and regioselectivity in fluorophenyl-containing intermediates?

  • Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-31G*) model transition states for fluorophenyl group introduction. COMSOL Multiphysics simulations assess diffusion limitations in heterogeneous catalysis. Machine learning (e.g., random forest models) trained on reaction databases predicts optimal solvents (e.g., DMF vs. THF) for nucleophilic substitutions .

Q. How to resolve contradictions between in vitro bioactivity and in vivo pharmacokinetic data?

  • Methodological Answer : Conduct physiologically based pharmacokinetic (PBPK) modeling to account for metabolic differences (e.g., CYP450-mediated oxidation). Validate with microsomal stability assays (rat/human liver microsomes) and tissue distribution studies (radiolabeled compound). Adjust dosing regimens based on AUC024_{0-24} and Cmax_{max} correlations .

Q. What strategies address discrepancies in spectral data interpretation (e.g., unexpected 19^{19}F NMR shifts)?

  • Methodological Answer : Use heteronuclear correlation spectroscopy (HMBC) to confirm fluorine coupling with adjacent protons. Compare experimental 19^{19}F shifts with computed values (GIAO method at MP2/cc-pVTZ level). If impurities persist, employ preparative HPLC (C18, 5 µm) for isolation and reanalysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.